(1-Amino-2-phenylethyl)phosphonic acid

Phenylalanine ammonia-lyase Enzyme kinetics Enantioselectivity

Researchers studying phenylpropanoid pathways face inconsistent PAL inhibition due to racemic mixtures. (R)-APEP (Kᵢ=1.5 μM) provides enantiomer-controlled, reversible PAL inhibition with >87-fold selectivity over PRS (Kᵢ=130-1096 μM). Key outcomes: • Enantiomer-dependent potency (R vs S: 7.7-fold difference) for dose-response studies. • Live-pathogen assay compatibility at 330 μM without zoospore toxicity. • High-resolution co-crystal structure (PDB 6HQF, 1.76 Å) for fragment-based design. Procure with confidence: global shipping, lot-specific QC documentation.

Molecular Formula C8H12NO3P
Molecular Weight 201.16 g/mol
CAS No. 6324-00-1
Cat. No. B1219946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Amino-2-phenylethyl)phosphonic acid
CAS6324-00-1
Synonyms(1-amino-2-phenylethyl)phosphonic acid
1-amino-2-phenylethylphosphonic acid
1-amino-2-phenylethylphosphonic acid, (+-)-isomer
1A-2-PEPA
Molecular FormulaC8H12NO3P
Molecular Weight201.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(N)P(=O)(O)O
InChIInChI=1S/C8H12NO3P/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H2,10,11,12)
InChIKeyFQCNOURLMNHAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APEP (CAS 6324-00-1): Identity & Comparator Landscape


(1-Amino-2-phenylethyl)phosphonic acid (APEP, PheP; CAS 6324-00-1; molecular formula C₈H₁₂NO₃P) is a phosphonic acid analogue of L‑phenylalanine in which the carboxylic acid moiety is replaced by a phosphonic acid group [1]. It exists as a racemic mixture of R‑ and S‑enantiomers, each exhibiting markedly different inhibitory profiles. The compound functions primarily as a competitive inhibitor of phenylalanine ammonia‑lyase (PAL, EC 4.3.1.5), a key entry‑point enzyme of the phenylpropanoid pathway, and has been co‑crystallised with PAL from parsley at 1.76 Å resolution [2]. APEP also inhibits carboxypeptidase A through a unique monodentate zinc‑binding mode [3] and displays weak activity toward phenylalanine‑tRNA synthetases (PRSs) [4]. These multi‑target properties, combined with strong enantiomer‑dependent potency, distinguish APEP from other in‑class PAL inhibitors such as 2‑aminoindan‑2‑phosphonic acid (AIP), α‑aminooxy‑β‑phenylpropionic acid (AOPP), and the phosphonous analogue APEPi.

APEP: Why Generic Substitution Fails


PAL inhibitors are not functionally interchangeable. Even within the narrow set of phenylalanine‑analogue phosphonic acids, the target compound (APEP) occupies a distinct efficacy‑selectivity space. (R)‑APEP inhibits buckwheat PAL with a Kᵢ of 1.5 μM [1], which is three orders of magnitude weaker than AOPP (Kᵢ ≈ 1.4 nM) [2] and >200‑fold weaker than AIP (Kᵢ = 7 nM) [3], yet (R)‑APEP suppresses phenylpropanoid product accumulation in vivo with comparable efficiency to (S)‑AOPP [3]. The phosphonous analogue APEPi is substantially less potent on PAL (R‑APEPi Kᵢ = 35 μM; S‑APEPi Kᵢ = 205 μM) [1], confirming that the phosphonate group is critical. Furthermore, (R)‑APEP exhibits >100‑fold selectivity for PAL over PRSs (PRS Kᵢ = 130‑1096 μM) [4], whereas AOPP has no measurable PRS affinity [4]. Enantiomeric purity is also decisive: the S‑enantiomer is 7.7‑fold less potent on PAL (Kᵢ = 11.6 μM) [1] and causes only a 20 % reduction in glyceollin content in planta versus 67 % for the R‑enantiomer [5]. Substituting APEP with another PAL inhibitor or using the racemate without considering these quantitative performance gaps directly compromises experimental reproducibility.

APEP: Quantitative Comparator Evidence


Enantiomer-Specific PAL Inhibition Potency

(R)‑APEP inhibits buckwheat PAL competitively with Kᵢ = 1.5 μM; (S)‑APEP is 7.7‑fold less potent (Kᵢ = 11.6 μM) [1]. The phosphonous analogue (R)‑APEPi is 23‑fold weaker (Kᵢ = 35 μM) and (S)‑APEPi is 137‑fold weaker (Kᵢ = 205 μM) [1]. AOPP (Kᵢ ≈ 1.4 nM [2]) and AIP (Kᵢ = 7 nM [3]) are profoundly more potent on isolated PAL, indicating that APEP occupies a moderate‑affinity functional niche distinct from ultra‑potent slow‑binding inhibitors.

Phenylalanine ammonia-lyase Enzyme kinetics Enantioselectivity

Glyceollin Suppression & Disease Resistance Abolition

Application of 330 μM (R)‑APEP to soybean seedlings for 36 h completely abolished resistance to Phytophthora megasperma f.sp. glycinea race 1 (incompatible race) [1]. Glyceollin content was reduced by 47 % at 330 μM and 67 % at 1 mM (R)‑APEP, whereas 1 mM (S)‑APEP reduced glyceollin by only 20 % [1]. In vitro, 50 % PAL inhibition required 4.2 μM (R)‑APEP versus 36 μM (S)‑APEP [1]. Unlike AOPP, (R)‑APEP was not toxic to Pmg 1 zoospores, which remained virulent [1].

Phytoalexin biosynthesis Plant disease resistance In-vivo PAL inhibition

PAL vs PRS Selectivity

(R)‑APEP inhibits PRSs with apparent Kᵢ values of 144 μM (wheat germ), 130 μM (soybean), and 1096 μM (baker's yeast), representing 96‑fold to 730‑fold selectivity for PAL over PRS [1]. AOPP has no detectable affinity for any PRS tested [1], while APEPi shows comparable PRS inhibition but weaker PAL activity. This selectivity window is critical: APEP can suppress phenylpropanoid metabolism without significantly impairing protein synthesis, a risk inherent to less selective phenylalanine antimetabolites.

Target selectivity Phenylalanine-tRNA synthetase Off-target profiling

Carboxypeptidase A: Unique Binding Mode

(S)‑APEP binds carboxypeptidase A in a 1:1 stoichiometry directly at the active‑site zinc ion via its phosphonate group, with the aromatic side chain occupying the S₁ hydrophobic pocket [1]. Critically, the S′₁ subsite remains unoccupied in the binary enzyme‑inhibitor complex, allowing formation of a ternary complex with L‑phenylalanine [1]. This is described as unique behaviour among carboxypeptidase A inhibitors [1]. X‑ray crystallography at 2.3 Å resolution confirmed monodentate phosphonate–zinc coordination and dual occupancy of S₁ and S′₁ sites at ~50 % occupancy each [2].

Carboxypeptidase A Zinc metalloprotease Structural biology

In Vivo Phenylpropanoid Suppression Performance

Despite a Kᵢ for PAL three orders of magnitude higher than (S)‑AOPP (1.5 μM vs. 1.4 nM), (R)‑APEP suppressed light‑induced anthocyanin synthesis in buckwheat hypocotyls and reduced phenylpropanoid product accumulation in vivo with efficiency comparable to (S)‑AOPP [1]. (R)‑APEP also caused a specific increase in endogenous phenylalanine levels, consistent with PAL blockade in planta [2]. This disconnect between in‑vitro potency and in‑vivo efficacy is attributed to differences in cellular uptake, compartmentation, or metabolic stability, and underscores that Kᵢ alone does not predict experimental utility for whole‑organism studies.

In-vivo vs. in-vitro correlation Phenylpropanoid pathway Anthocyanin biosynthesis

High-Resolution PAL–APEP Co-Crystal Structure

The co‑crystal structure of parsley (Petroselinum crispum) PAL in complex with (R)‑APEP has been determined at 1.76 Å resolution and deposited as PDB ID 6HQF [1]. This structure reveals the binding pose of the phosphonic acid warhead relative to the 3,5‑dihydro‑5‑methylidene‑4H‑imidazol‑4‑one (MIO) prosthetic group and provides atomic‑level detail on enantiomer discrimination. No equivalent high‑resolution co‑crystal structures are publicly available for AOPP‑ or APEPi‑bound PAL. This structural dataset enables rational design of APEP derivatives and facilitates in‑silico screening workflows.

X-ray crystallography PDB structure Inhibitor-bound enzyme

APEP Application Scenarios


Enantioselective PAL Inhibition in Phenylpropanoid Studies

Use (R)‑APEP (Kᵢ = 1.5 μM) as a reversible, competitive PAL inhibitor in whole‑plant or tissue‑culture experiments where complete PAL blockade is not required but enantiomer‑controlled modulation is essential. The 7.7‑fold potency difference between enantiomers [1] enables dose‑response dissection of PAL‑dependent vs. PAL‑independent phenylpropanoid contributions. (R)‑APEP at 330 μM abolishes race‑specific disease resistance in soybean without zoospore toxicity [2], making it suitable for live‑pathogen challenge assays where AOPP would be unsuitable due to antimicrobial activity.

Carboxypeptidase A: Ternary Complex Assembly Studies

Employ (S)‑APEP for crystallographic or spectroscopic investigations of carboxypeptidase A where retention of the S′₁ subsite is required. The unique binary‑complex topology—confirmed by X‑ray diffraction at 2.3 Å resolution [3] and Co(II)‑substituted enzyme spectroscopy [4]—allows subsequent binding of L‑phenylalanine or substrate analogues to form ternary complexes, a capability not shared by other phosphonate inhibitors of this enzyme.

Structure-Guided Inhibitor Optimization with APEP

Leverage the high‑resolution co‑crystal structure of PAL with (R)‑APEP (PDB 6HQF, 1.76 Å) [5] as a starting point for fragment‑based ligand design, molecular dynamics simulations, or scaffold‑hopping campaigns aimed at developing PAL inhibitors with tailored affinity, selectivity, or pharmacokinetic profiles. The structure provides precise geometry of the phosphonate–MIO interaction and the hydrophobic pocket accommodating the phenethyl side chain.

Selective Phenylpropanoid Suppression Without Protein Synthesis Interference

In experimental systems where translational fidelity must be preserved, (R)‑APEP offers a >87‑fold selectivity window for PAL over phenylalanine‑tRNA synthetase (PRS Kᵢ = 130‑1096 μM) [6]. This contrasts with less selective phenylalanine antimetabolites and positions (R)‑APEP as the preferred choice for studies requiring uncoupling of secondary metabolism from primary amino acid utilisation in protein synthesis.

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